Acryloyl chloride Acryloyl chloride Acrylyl chloride appears as a liquid. Boiling point 75°C. Used to make plastics. Polymerization in a closed container can cause pressurization and explosive rupture. (EPA, 1998)
Brand Name: Vulcanchem
CAS No.: 814-68-6
VCID: VC21184564
InChI: InChI=1S/C3H3ClO/c1-2-3(4)5/h2H,1H2
SMILES: C=CC(=O)Cl
Molecular Formula: C3H3ClO
Molecular Weight: 90.51 g/mol

Acryloyl chloride

CAS No.: 814-68-6

Cat. No.: VC21184564

Molecular Formula: C3H3ClO

Molecular Weight: 90.51 g/mol

* For research use only. Not for human or veterinary use.

Acryloyl chloride - 814-68-6

Specification

CAS No. 814-68-6
Molecular Formula C3H3ClO
Molecular Weight 90.51 g/mol
IUPAC Name prop-2-enoyl chloride
Standard InChI InChI=1S/C3H3ClO/c1-2-3(4)5/h2H,1H2
Standard InChI Key HFBMWMNUJJDEQZ-UHFFFAOYSA-N
SMILES C=CC(=O)Cl
Canonical SMILES C=CC(=O)Cl
Boiling Point 167 °F at 760 mm Hg (EPA, 1998)
75.5 °C
Colorform Liquid
Light yellow liquid
Flash Point 14 °C (57 °F) - closed cup

Introduction

Chemical and Physical Properties

Basic Chemical Properties

Acryloyl chloride features a reactive carbonyl group bound to a chlorine atom, coupled with a carbon-carbon double bond that enables polymerization reactions. Its chemical structure contributes to its high reactivity with various functional groups, making it valuable for chemical synthesis but also responsible for its hazardous nature.

The basic properties of acryloyl chloride are summarized in the following table:

PropertyValue
CAS Number814-68-6
Molecular FormulaC₃H₃ClO
Molecular Weight90.51 g/mol
InChIKeyHFBMWMNUJJDEQZ-UHFFFAOYSA-N
Boiling Point72-76°C
Density1.119 g/mL at 20°C
Vapor Density>1 (vs air)
Vapor Pressure1.93 psi (20°C)
Flash Point61°F
Water SolubilityMiscible with water (reacts)

Physical State and Stability

Acryloyl chloride appears as a light yellow liquid at room temperature with strong irritant properties . The compound requires careful storage conditions due to its sensitivity to environmental factors. It is highly moisture and light sensitive, necessitating storage at temperatures between 2-8°C . When exposed to air, acryloyl chloride polymerizes readily upon contact with oxygen, which can create safety hazards in closed containers due to pressure buildup .

Stability concerns require specific handling protocols as the compound reacts violently with water, producing hydrochloric acid and acrylic acid in an exothermic reaction . Additionally, it shows incompatibility with alcohols, oxidizing agents, and strong bases . The compound's high flammability rating necessitates appropriate fire safety precautions during handling and storage.

Reactivity Profile

The reactivity profile of acryloyl chloride demonstrates its chemical versatility but also highlights safety concerns:

  • Water reactivity: Reacts exothermically with water to form hydrochloric acid and acrylic acid

  • Polymerization potential: Polymerizes readily upon exposure to oxygen in air, potentially causing container pressurization and rupture risk

  • Incompatibilities: Incompatible with strong oxidizing agents, alcohols, amines, and alkali substances

  • Hazardous reactions: May react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts

The compound's dual reactivity—through both the carbonyl-chloride bond and the carbon-carbon double bond—makes it particularly useful in organic synthesis but requires careful handling protocols to mitigate safety risks.

Synthesis Methods

Continuous-Flow Methodology

Recent advancements in synthetic approaches have focused on safer and more efficient production methods for acryloyl chloride. A significant innovation involves the development of continuous-flow methodology, which addresses the challenges associated with the compound's instability and reactivity.

Researchers have developed a microreactor setup that allows for the fast and selective synthesis of acryloyl chloride, providing advantages over traditional batch processing methods . This approach enables:

  • High throughput production (approximately 200 grams per day) on a laboratory scale

  • Improved safety through containment of reactive intermediates

  • Enhanced reaction selectivity through precise control of reaction parameters

  • Reduced energy and materials consumption through efficient mass and heat transfer

  • On-demand and on-site synthesis capabilities, minimizing storage requirements

Three different synthetic routes were investigated in the microreactor setup, all of which demonstrated potential for acryloyl chloride production .

Sustainable Synthesis Approaches

Among the methods evaluated, the most sustainable approach utilized oxalyl chloride under solvent-free conditions . This procedure employed near-equimolar amounts of carboxylic acid and oxalyl chloride in the presence of catalytic amounts of dimethylformamide (DMF) at room temperature, achieving nearly complete conversion within 1-3 minutes .

The thionyl chloride-mediated procedure also demonstrated efficiency as a fast method for acryloyl chloride synthesis . These improved synthesis methods represent significant advances in addressing the challenges of working with this unstable compound, facilitating safer laboratory procedures and potentially improving industrial production processes.

Applications and Uses

Industrial Applications

Acryloyl chloride serves numerous industrial functions, primarily centered around polymer chemistry and material science:

  • Polymer monomer production: Functions as a critical precursor in acrylate and polymer industries

  • Plastics manufacturing: Contributes to various plastic production processes

  • Acrylate synthesis: Serves as a key intermediate in the preparation of acrylate monomers, which form the basis for many commercial polymers

  • Acrylic group introduction: Utilized in organic synthesis to introduce acrylic functional groups into other compounds

These applications highlight acryloyl chloride's significance in materials science and polymer chemistry, supporting the production of various consumer and industrial products.

Research Applications

Beyond industrial uses, acryloyl chloride plays important roles in research settings:

  • Cross-metathesis reactions: Functions as a substrate for these important synthetic transformations

  • Organic synthesis intermediate: Facilitates the creation of complex organic molecules

  • Scientific research: Enables investigations in polymer chemistry, material science, and organic synthesis methodology

The compound's high reactivity makes it particularly valuable in research settings where controlled reactivity is desired for specific chemical transformations.

Precautionary MeasureDescription
VentilationUse only in well-ventilated areas or outdoors; employ local exhaust ventilation
Personal Protective EquipmentWear chemical-resistant gloves, protective clothing, eye protection, face protection, and respiratory protection
StorageKeep container tightly closed in a cool location (2-8°C); protect from light and moisture
Fire SafetyKeep away from heat, hot surfaces, sparks, open flames, and other ignition sources; use explosion-proof equipment
HandlingUse non-sparking tools; take measures against static discharge; ground and bond containers during transfer
Emergency PreparednessHave appropriate first aid materials and emergency response equipment readily available

Medical Case Studies

A documented medical case illustrates the potential health impacts of acryloyl chloride exposure. In one reported incident, a 36-year-old man developed acute respiratory distress syndrome (ARDS) following accidental exposure to acryloyl chloride vapors . The patient presented with dyspnea, wet cough, and approximately 88% percutaneous oxygen saturation at room air .

Initial treatment included high-flow nasal cannula oxygen therapy and administration of sivelestat sodium, followed by methylprednisolone to address possible delayed exacerbation of symptoms . This treatment approach proved successful, and the patient was discharged after eight days of hospitalization without requiring endotracheal intubation .

The researchers concluded that acryloyl chloride-induced ARDS could cause delayed worsening of symptoms, suggesting that early steroid therapy might be beneficial to prevent exacerbation . This case highlights the importance of prompt medical attention following exposure and the potential for serious respiratory complications even with seemingly limited initial symptoms.

Market Overview

Current Market Analysis

The global acryloyl chloride market continues to evolve in response to industrial demand and regulatory considerations. A comprehensive market analysis covering 2019-2024 has examined various aspects of the global market landscape, including constraints, drivers, and opportunities . The analysis provides insights into supply and demand dynamics, key suppliers, and regional market variations across Europe, Asia, North America, and other regions .

The report addresses critical market questions including:

  • Main trends in the global acryloyl chloride market between 2019-2024

  • Global market size during this period

  • Principal market players

  • Regional market variations and price differences

Future Market Projections

Looking ahead, market forecasts extending to 2029 predict future trends and supply-demand scenarios with detailed market projections by region . These projections include compound annual growth rates (CAGRs) for the global product industry and analyze factors that will influence market development during 2025-2029 .

Key considerations in these projections include:

  • Drivers and challenges determining market development

  • End-user sector evolution and demand patterns

  • Downstream industries trends affecting acryloyl chloride consumption

  • Regional market development trajectories

This market intelligence provides valuable insights for stakeholders involved in acryloyl chloride production, distribution, or utilization across various industries.

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